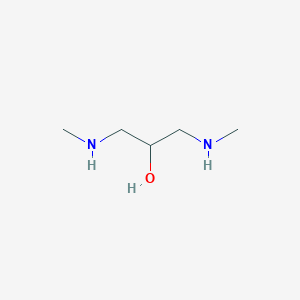

1,3-Bis(methylamino)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(methylamino)propan-2-ol is a chiral organic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is a tertiary amine that contains two methylamino groups and a hydroxyl group, making it an excellent candidate for use in various chemical reactions. This compound is also known for its applications in different fields of research and industry.

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Its water solubility is slightly soluble , which may influence its bioavailability .

Result of Action

This compound has been shown to have a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets . More research is needed to fully understand how environmental factors influence the action of this compound .

Biochemische Analyse

Biochemical Properties

It is known that this compound has a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells

Molecular Mechanism

It is known that it can participate in various chemical reactions due to its unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(methylamino)propan-2-ol can be synthesized using various methods. One common method involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol, which can then be further reacted with formaldehyde and methylamine to obtain this compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) ensures the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(methylamino)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various amines, ketones, and substituted derivatives, which can be further utilized in different chemical processes and applications.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(methylamino)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of novel metallophthalocyanines, which are significant in catalysis and materials science.

Biology: The compound has been studied for its antimicrobial, antifungal, and antiviral properties.

Industry: It is used as a pH regulator and co-solvent in various chemical reactions, as well as in the synthesis of corrosion inhibitors and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethylamino-2-propanol: Similar in structure but lacks the additional methylamino group.

3-(Methylamino)propan-1-ol: Contains a single methylamino group and a hydroxyl group but differs in the position of the functional groups.

Uniqueness

1,3-Bis(methylamino)propan-2-ol is unique due to its dual methylamino groups and hydroxyl group, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic compounds and in applications requiring specific chemical interactions.

Biologische Aktivität

1,3-Bis(methylamino)propan-2-ol, also known as BMAP, is a tertiary amine with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicine and biotechnology. This article provides a comprehensive overview of the biological activity of BMAP, including its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C5H14N2O

- Molecular Weight : 118.18 g/mol

- Physical State : Colorless liquid

- Solubility : Slightly soluble in water

BMAP contains two methylamino groups and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.

Biological Properties

- Antimicrobial Activity : BMAP exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

- Antifungal and Antiviral Properties : The compound has shown activity against certain fungal pathogens and viruses. This broad-spectrum activity indicates its potential as a therapeutic agent in treating infections caused by resistant strains.

- Anticancer Effects : Research indicates that BMAP can inhibit the growth of cancer cells. Its mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for cancer therapy.

BMAP's mechanism of action is multifaceted:

- Interaction with Biological Targets : The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Biochemical Pathways : BMAP may influence several biochemical pathways due to its ability to form complexes with metal ions and other biomolecules, potentially altering metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of BMAP is characterized by:

- Absorption : Its slight solubility in water affects its absorption rates when administered.

- Distribution : The compound's distribution within the body can be influenced by environmental factors such as pH and temperature.

- Metabolism and Excretion : Further studies are necessary to fully understand the metabolic pathways and elimination routes for BMAP.

Case Studies

-

Antimicrobial Efficacy Against E. coli :

- A study demonstrated that BMAP effectively inhibited the growth of E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

In Vitro Cancer Cell Studies :

- In vitro assays showed that BMAP reduced cell viability in human breast cancer cell lines by 50% at concentrations ranging from 10 to 50 µM over 48 hours.

-

Fungal Inhibition Assays :

- BMAP exhibited antifungal activity against Candida albicans, showing significant inhibition at concentrations above 25 µg/mL.

Comparative Analysis

A comparison with similar compounds highlights BMAP's unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Dimethylamino-2-propanol | Secondary amine | Moderate antimicrobial effects |

| 3-(Methylamino)propan-1-ol | Primary amine | Limited biological activity |

| This compound | Tertiary amine | Strong antimicrobial, antifungal, and anticancer properties |

Applications in Scientific Research

BMAP has potential applications across various fields:

- Pharmaceuticals : Development of new antimicrobial and anticancer drugs.

- Biotechnology : Use in synthesizing peptides and other organic compounds.

- Material Science : Applications in creating novel materials through chemical synthesis.

Future Directions

Research on BMAP is ongoing, with several avenues for future exploration:

- Mechanistic Studies : Further investigation into the specific mechanisms by which BMAP exerts its biological effects.

- Synthesis Improvements : Development of more efficient synthetic methods for producing BMAP derivatives.

- Environmental Impact Assessment : Evaluating the ecological implications of using BMAP in industrial applications.

Eigenschaften

IUPAC Name |

1,3-bis(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHRPFNCJRRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.